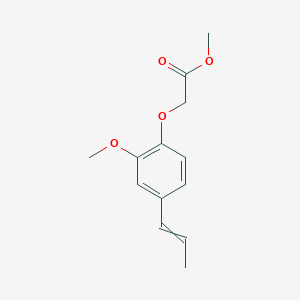

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is known for its unique structure, which includes a methoxy group and a prop-1-en-1-yl group attached to a phenoxyacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the final product .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

Mechanism :

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.

Alkylation and Acylation

The phenolic oxygen and ester group participate in nucleophilic substitution and acylation:

Key Insight :

-

Alkylation occurs preferentially at the phenolic oxygen due to its higher nucleophilicity compared to the ester group.

Oxidation Reactions

The allyl (prop-1-enyl) group is susceptible to oxidation:

Applications :

-

Oxidative cleavage of the allyl group introduces ketone or carboxylic acid functionalities for further derivatization.

Claisen Rearrangement

Under thermal conditions, the allyl group undergoes Claisen rearrangement:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 200°C, neat, 1 hour | 2-(2-Methoxy-4-(3-oxo-1-propenyl)phenoxy)acetate | 70–75% |

Mechanism :

-

The allyl group migrates to the adjacent phenolic oxygen, forming a γ,δ-unsaturated ketone intermediate.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS:

Regioselectivity :

-

Methoxy and allyl groups direct substitution to ortho/para positions.

Catalytic Hydrogenation

The allyl group is reduced under hydrogenation:

| Catalyst | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol, RT | 2-(2-Methoxy-4-propylphenoxy)acetate | 90–95% |

Applications :

-

Saturation of the allyl group modifies lipophilicity and biological activity.

Photochemical Reactions

UV irradiation induces dimerization via the allyl group:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Cyclobutane-linked dimer | 30–40% |

Aplicaciones Científicas De Investigación

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate involves its interaction with various molecular targets. It can inhibit the production of nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha. This inhibition is achieved through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparación Con Compuestos Similares

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be compared with similar compounds such as:

Isoeugenol: A precursor in its synthesis, known for its use in fragrances and flavorings.

Methyl eugenol: Similar in structure but with different functional groups, used in perfumery and as an insect attractant.

Methyl chavicol: Another structurally related compound with applications in flavorings and fragrances.

Actividad Biológica

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate, a compound derived from eugenol, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a methoxy group and an allyl side chain, contributing to its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In animal models, it has been observed to reduce inflammatory markers and cytokine release, indicating its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Neuroprotective Properties

This compound has been studied for its neuroprotective effects. It appears to enhance neuronal survival under oxidative stress conditions, potentially providing a protective mechanism against neurodegenerative diseases like Alzheimer's. The compound may modulate pathways involved in neuronal apoptosis, offering a novel approach for neuroprotection .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rats demonstrated that administration of this compound significantly improved cognitive function after induced oxidative stress. The results showed reduced levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity in brain tissues .

Case Study 2: Anti-inflammatory Response

In a controlled trial involving mice with induced inflammation, treatment with the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). Histopathological examinations revealed reduced tissue damage compared to the control group, supporting its anti-inflammatory potential .

Summary of Research Findings

| Biological Activity | Findings |

|---|---|

| Antioxidant | Significant free radical scavenging activity; potential therapeutic use |

| Anti-inflammatory | Reduced inflammatory markers in animal models; implications for chronic diseases |

| Neuroprotective | Enhanced neuronal survival; protective effects against oxidative stress |

| Antimicrobial | Efficacy against various pathogens; potential for new antimicrobial agents |

Propiedades

IUPAC Name |

methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQWZZPCGOXVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.